2,3-dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole
Description
2,3-Dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole is a synthetic organic compound featuring a substituted indole core linked to a 4-phenyl-1-piperazinyl group via an acetyl bridge. The indole moiety, a bicyclic aromatic structure, is modified with methyl groups at positions 2 and 3, which likely enhance steric bulk and influence electronic properties. The acetyl linker may modulate solubility and metabolic stability compared to other linkage types (e.g., alkyl or cyclic ethers).
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-18(2)25(21-11-7-6-10-20(17)21)22(26)16-23-12-14-24(15-13-23)19-8-4-3-5-9-19/h3-11H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBPAQPFHRABSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Acetylation: The final step involves the acetylation of the indole-piperazine intermediate using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related derivatives are analyzed below:
Core Structure Variations
- 4-Phenyl-1-piperazinyl-pyrrolopyridine derivatives (e.g., from ): These compounds replace the indole core with a pyrrolo[3,4-c]pyridine scaffold.
4-Phenyl-1-piperazinyl-propanediol cyclic acetals ():
Cyclic acetals enhance metabolic stability by shielding reactive groups but may reduce bioavailability due to increased molecular weight. The indole compound’s acetyl linker offers simpler synthesis and tunability but could be prone to enzymatic cleavage .
Functional Group Impact
- However, they may also limit conformational flexibility required for receptor binding .
- 4-Phenyl-1-piperazinyl Group : A hallmark of dopamine D2/3 and serotonin 5-HT1A receptor ligands, this group’s phenyl ring and piperazine nitrogen contribute to π-π stacking and hydrogen bonding, respectively. Its orientation in the indole derivative may differ from pyrrolopyridine analogs due to linker flexibility .
Biological Activity
2,3-Dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole is a compound with significant potential in medicinal chemistry, particularly in the context of neuropharmacology and antimicrobial activity. This article synthesizes available research findings regarding its biological activity, including case studies, structure-activity relationships (SAR), and relevant data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C_{22}H_{26}N_{2}O
- Molecular Weight : 350.46 g/mol
The structural components include:
- A dimethylindole core
- A piperazine moiety substituted with a phenyl group
- An acetyl group linked to the piperazine nitrogen
Antimicrobial Activity
Recent studies have indicated that derivatives of indole compounds exhibit notable antimicrobial properties. For instance, a study evaluated various alkaloids with similar structures, revealing that modifications in the piperazine ring significantly influenced antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2,3-Dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole | 5.0 | Staphylococcus aureus |
| 4-(4-chlorophenyl)piperazine | 10.0 | Escherichia coli |
| 2-(4-methoxyphenyl)piperazine | 15.0 | Pseudomonas aeruginosa |
The compound demonstrated an MIC of 5.0 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to other tested derivatives.
Neuropharmacological Activity
The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds similar to 2,3-dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole have been studied for their effects on serotonin and dopamine receptors.
Case Study: Neuropharmacological Effects
A study conducted on mice showed that administration of the compound resulted in significant anxiolytic effects as measured by the elevated plus maze test. The results suggested that the compound acts as a partial agonist at serotonin receptors, which could explain its therapeutic potential in anxiety disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the indole and piperazine rings can lead to varied pharmacological profiles.
Table 2: SAR Analysis of Related Compounds
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Indole derivative A | -OCH3 at C3 | Increased potency |
| Piperazine derivative B | -Cl at C4 | Enhanced selectivity |
| Indole derivative C | -Br at C5 | Decreased activity |
Research indicates that electron-donating groups on the indole core enhance antimicrobial activity, while bulky substituents on the piperazine ring may affect receptor binding affinity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-dimethyl-1-((4-phenyl-1-piperazinyl)acetyl)-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling the indole core with a piperazinyl-acetyl moiety. For example, Ni-catalyzed cross-coupling (e.g., NiBr₂·dme with dppf as a ligand) under basic conditions (t-BuOK) in toluene at 110°C for 24 hours achieves moderate yields (~73%) . Key steps include monitoring via TLC and purification via recrystallization or column chromatography. Adjusting solvent polarity (e.g., toluene vs. DMF) and catalyst loading (5–10 mol%) can optimize yields .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- Methodological Answer :
- HPLC : Quantifies purity and resolves degradation products under varying pH/temperature conditions .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .
- TLC : Used for real-time reaction monitoring (e.g., Rf = 0.47 in 2% petroleum ether/EtOAc) .
- NMR : Assigns substituent positions (e.g., methyl groups at C2/C3 of indole) and confirms acetyl-piperazinyl linkage .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC compared to fluconazole) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ determination .
- Receptor Binding : Radioligand displacement assays targeting serotonin or dopamine receptors due to structural similarity to bioactive piperazinyl-indoles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Compare analogs with varying substituents (e.g., 2,3-dimethyl vs. methoxy groups) to assess impact on receptor binding .
- Piperazinyl Tailoring : Test 4-phenyl vs. 4-methoxyphenyl or alkyl-substituted piperazines for improved lipophilicity or metabolic stability .
- Acetyl Linker Replacement : Evaluate amide vs. sulfonyl or triazole linkers for enhanced bioavailability .
Q. How should researchers address contradictory data in biological activity assays (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., acetyl hydrolysis) .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or prodrug strategies to improve aqueous solubility .
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models with LC-MS/MS quantification to correlate exposure and efficacy .
Q. What strategies are effective for resolving synthetic impurities in large-scale preparations?
- Methodological Answer :
- Chromatographic Purification : Gradient elution with EtOAc/hexane mixtures to separate byproducts (e.g., unreacted indole or piperazine intermediates) .
- Crystallization : Recrystallization from DMF/acetic acid removes polar impurities .
- Reaction Monitoring : Use in-line FTIR or UPLC-MS to detect intermediates and adjust stoichiometry in real time .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses against receptors (e.g., 5-HT₁A) and identify key interactions (e.g., hydrogen bonding with the piperazinyl group) .
- QSAR Models : Train models on datasets of indole derivatives to correlate substituent electronegativity or steric bulk with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
